molecular formula C13H18O3 B14577587 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane CAS No. 61562-12-7

4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane

Cat. No.: B14577587
CAS No.: 61562-12-7
M. Wt: 222.28 g/mol
InChI Key: NZNGKEKXZMAQHQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is of significant interest in various fields of chemistry due to its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane typically involves the reaction of phenol with 2,2,4,4-tetramethyl-1,3-dioxolane-5-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate enzyme activity, alter cellular pathways, and influence biological processes.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: Compared to these similar compounds, 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.

Properties

CAS No.

61562-12-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-phenoxy-1,3-dioxolane

InChI

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)14-10-8-6-5-7-9-10/h5-9,11H,1-4H3

InChI Key

NZNGKEKXZMAQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)OC2=CC=CC=C2)(C)C)C

Origin of Product

United States

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